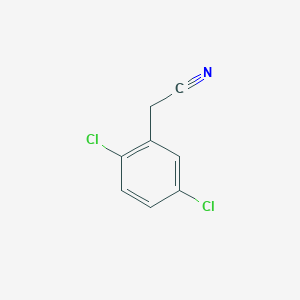
2,5-Dichlorobenzyl cyanide
描述
2,5-Dichlorobenzyl cyanide is an organic compound with the molecular formula C8H5Cl2N. It is also known as (2,5-Dichlorophenyl)acetonitrile. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring and a cyanide group attached to the benzyl position. It is a pale-yellow solid at room temperature and has various applications in scientific research and industry.
作用机制
Target of Action
It is known that this compound is used in organic synthesis, mainly for the preparation of other compounds such as various nitriles, alcohols, and amides .
Mode of Action
It is generally used as a reagent in organic synthesis, implying that it likely interacts with other molecules to form new compounds .
Result of Action
As a reagent in organic synthesis, it contributes to the formation of various other compounds .
Action Environment
Like many chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
2,5-Dichlorobenzyl cyanide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome c oxidase (CCOx) in mitochondria, where it can inhibit or stimulate the enzyme’s activity depending on the concentration . At low concentrations, this compound stimulates CCOx activity, enhancing mitochondrial electron transport and increasing intracellular ATP levels . At higher concentrations, it inhibits CCOx, leading to reduced ATP production and potential cytotoxic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter mitochondrial bioenergetics by modulating the activity of cytochrome c oxidase . This modulation can lead to changes in cell proliferation and energy metabolism. Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further affecting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as cytochrome c oxidase. At the molecular level, it binds to the heme a3 prosthetic group in CCOx, affecting the enzyme’s activity . This binding can either stimulate or inhibit the enzyme, depending on the concentration of this compound. Additionally, it can lead to the removal of constitutive inhibitory glutathionylation on the catalytic subunits of CCOx, further modulating its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in mitochondrial function and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate mitochondrial function and enhance cellular bioenergetics . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and impaired cellular function . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome c oxidase, influencing metabolic flux and metabolite levels . The compound can modulate the tricarboxylic acid (TCA) cycle and related metabolic processes, affecting energy production and cellular metabolism . Additionally, it can be metabolized into other compounds, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within cells can influence its activity and function, with specific transporters playing a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with mitochondrial cytochrome c oxidase suggests its localization within mitochondria, where it exerts its effects on cellular bioenergetics .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzyl cyanide can be synthesized through several methods. One common method involves the cyanidation of halogenated aromatics. For instance, the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic ammoxidation of benzyl alcohols or methyl aromatics. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: 2,5-Dichlorobenzyl cyanide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Sodium cyanide (NaCN) in the presence of a solvent like DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Oxidation: Benzoic acids.
Substitution: Various substituted benzyl compounds.
Reduction: Primary amines.
科学研究应用
2,5-Dichlorobenzyl cyanide has a wide range of applications in scientific research:
相似化合物的比较
- 2,4-Dichlorobenzyl cyanide
- 2,6-Dichlorobenzyl cyanide
- 3,4-Dichlorobenzyl cyanide
Comparison: 2,5-Dichlorobenzyl cyanide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct chemical and biological properties, making it particularly valuable in certain applications .
属性
IUPAC Name |
2-(2,5-dichlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUBZPCKOYSHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393380 | |
| Record name | 2,5-dichlorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-50-6 | |
| Record name | 2,5-dichlorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

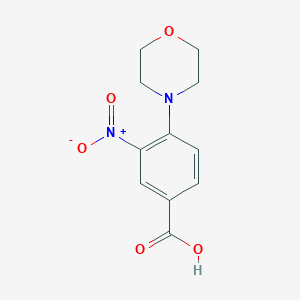
![Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1364374.png)
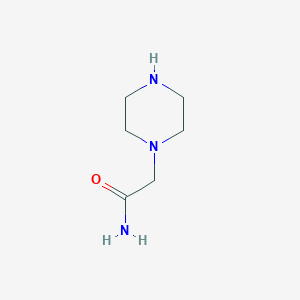


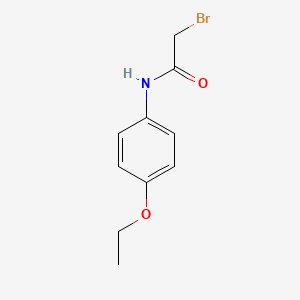
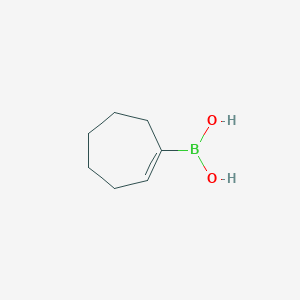

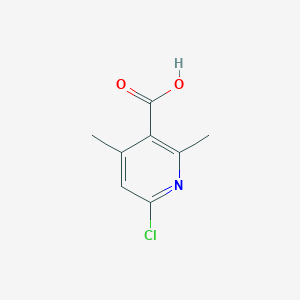
![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)
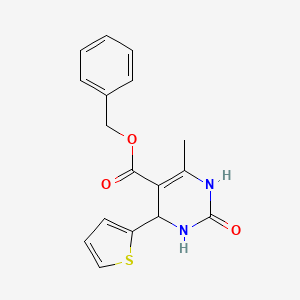
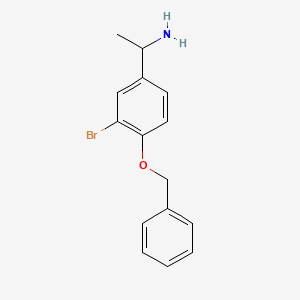
![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)
![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)
